molecular formula C15H19ClN2O2 B2941175 1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride CAS No. 2470439-82-6

1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride

Cat. No.: B2941175
CAS No.: 2470439-82-6
M. Wt: 294.78
InChI Key: WPFUFTIWTALSTQ-UHFFFAOYSA-N
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Description

1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride is a tetrahydro-β-carboline derivative characterized by a pyridoindole core substituted with a propan-2-yl group at position 1 and a carboxylic acid at position 2. Its molecular formula is C16H19ClN2O2, with a molecular weight of 306.79 g/mol. Tetrahydro-β-carbolines are known for diverse bioactivities, including antiviral, antiparasitic, and cardioprotective effects .

Properties

IUPAC Name

1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.ClH/c1-8(2)13-14-10(7-12(17-13)15(18)19)9-5-3-4-6-11(9)16-14;/h3-6,8,12-13,16-17H,7H2,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFUFTIWTALSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method starts with the condensation of tryptophan derivatives with aldehydes or ketones under acidic conditions to form the tetrahydro-β-carboline core. The reaction is often carried out in methanol or ethanol, with hydrochloric acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted tetrahydro-β-carbolines, which can be further functionalized for specific applications.

Scientific Research Applications

1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Pharmacological Differences

  • Substituent Effects on Bioactivity :

    • The 1-phenyl analog (C17H16N2O2) demonstrated anti-HIV activity but exhibited poor pharmacokinetic profiles due to high toxicity .
    • The 1-(4-chlorophenyl) derivative (C17H15ClN2O2) showed potent antiplasmodial activity (IC50: 1.2 µM), attributed to the electron-withdrawing chlorine enhancing target binding .
    • The 1-(1,3-benzodioxol-5-yl) variant (C19H16N2O4) displayed selective SARM1 inhibition, likely due to the fused dioxolane ring improving lipophilicity (logP: 1.96) and membrane permeability .
  • Synthetic Accessibility :

    • The 1-methyl analog (C12H14N2O2) was synthesized via condensation of L-tryptophan with acetaldehyde in sulfuric acid, yielding 78% product .
    • 1-(4-chlorophenyl) derivatives were prepared using EDC/HOBT-mediated coupling, achieving moderate yields (15–45%) .

Physicochemical Properties

  • logP and Solubility :

    • The 1-(1,3-benzodioxol-5-yl) analog has a higher logP (1.96) compared to the unsubstituted base compound (logP: ~1.5), indicating enhanced lipophilicity .
    • The 1-methyl derivative has a lower molecular weight (218.25 g/mol) and higher aqueous solubility, favoring pharmacokinetic optimization .
  • Thermal Stability :

    • The 3,9-dimethyl-pyridinyl analog (C18H20ClN3) has a high boiling point (469.6°C), suggesting robust thermal stability for industrial applications .

Biological Activity

1-Propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid; hydrochloride (CAS No. 436811-11-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol
  • Density : 1.235 g/cm³
  • Boiling Point : 489.9 °C at 760 mmHg

Synthesis

The synthesis of this compound often involves the cyclization of appropriate precursors leading to the formation of the pyrido[3,4-b]indole structure. Various synthetic routes have been explored to enhance yield and purity.

Antifungal Activity

Research has shown that β-carboline derivatives, including this compound, exhibit significant antifungal properties. A study evaluated a series of β-carboline derivatives for their activity against various phytopathogenic fungi. The results demonstrated that modifications in the substituents greatly influenced antifungal efficacy:

CompoundFungal StrainPercent Inhibition
F4F. oxysporum92.6%
F11P. litchi59.3%
F16O. citriaurantii80%

The study highlighted that certain structural features enhance activity against specific fungi, indicating a potential for selective antifungal agents derived from this compound .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance:

  • In vitro studies indicated that certain derivatives displayed IC50 values in the low micromolar range against HeLa and HCT116 cancer cell lines.
Cell LineIC50 (µM)
HeLa0.55
HCT1160.87

These findings suggest that modifications to the β-carboline structure can lead to enhanced anticancer activity .

The biological activity of 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal growth and cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Alteration of Cell Signaling Pathways : The compound may modulate signaling pathways related to cell survival and proliferation.

Case Studies

A notable case study involved the application of this compound in a preclinical model for colorectal cancer treatment. The results indicated a significant reduction in tumor growth rates when administered orally to mice with established tumors .

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